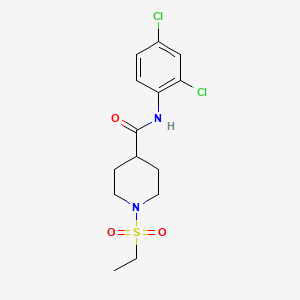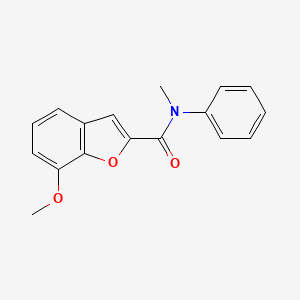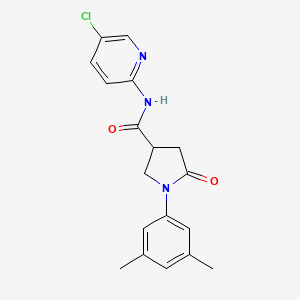![molecular formula C17H15ClN4O3 B4639729 4-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4639729.png)
4-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione
Overview
Description
4-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.02,6]decane-3,5-dione is a compound known for its unique chemical structure and significant biological activity. It belongs to the class of triazole derivatives, which are known for their wide range of applications in medicinal chemistry and industrial processes. The presence of both triazole and oxazatricyclodecane rings makes this compound particularly interesting for scientific research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclization Reaction: : The synthesis often involves a cyclization reaction where a suitable precursor undergoes intramolecular reactions to form the tricyclic structure.
Chlorobenzylation: : This step introduces the 2-chlorobenzyl group to the triazole ring, typically using chlorobenzyl chloride in the presence of a base like potassium carbonate.
Triazole Formation: : The triazole ring is formed via cycloaddition reactions, often using azide and alkyne precursors under copper-catalyzed conditions.
Reaction Conditions: : The reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from room temperature to moderate heating (50-80°C).
Industrial Production Methods: : The industrial production may involve similar steps but on a larger scale with optimization for yield and purity. Continuous flow reactors and advanced purification techniques like crystallization or chromatography are often employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : It can undergo oxidation reactions, especially at the chlorobenzyl group, forming corresponding aldehydes or acids.
Reduction: : The triazole ring can be reduced under specific conditions using hydrogenation catalysts.
Substitution: : Nucleophilic substitution can occur at the chlorobenzyl position, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromium trioxide.
Reduction: : Palladium on carbon (Pd/C), Raney nickel.
Substitution: : Sodium methoxide, lithium aluminium hydride (LAH).
Major Products
Oxidation: : 2-Chlorobenzaldehyde, 2-chlorobenzoic acid.
Reduction: : Reduced triazole derivatives.
Substitution: : Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
This compound finds applications in multiple areas:
Chemistry: : Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: : Exhibits biological activities such as antimicrobial, antifungal, and anticancer properties.
Medicine: : Potential therapeutic agent for diseases requiring modulation of biological pathways involving triazoles.
Industry: : Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
Mechanism: : The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors, disrupting normal cellular processes. The triazole ring often plays a crucial role in binding to these targets through hydrogen bonding and hydrophobic interactions.
Molecular Targets and Pathways
Enzymes: : Inhibition of cytochrome P450 enzymes, affecting metabolic pathways.
Receptors: : Binding to GABA receptors, potentially modulating neurological activity.
Comparison with Similar Compounds
Comparison: : Compared to other triazole derivatives, 4-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.02,6]decane-3,5-dione stands out due to its unique structural features, offering distinctive reactivity and biological properties.
Similar Compounds
Fluconazole: : A triazole antifungal agent.
Itraconazole: : Used in treating fungal infections.
Voriconazole: : Another potent antifungal drug with a triazole core.
Properties
IUPAC Name |
2-[1-[(2-chlorophenyl)methyl]-1,2,4-triazol-3-yl]-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O3/c18-10-4-2-1-3-9(10)7-21-8-19-17(20-21)22-15(23)13-11-5-6-12(25-11)14(13)16(22)24/h1-4,8,11-14H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBVYMVMNUDDMMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3C(C1O2)C(=O)N(C3=O)C4=NN(C=N4)CC5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,4-dimethylphenyl)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide](/img/structure/B4639657.png)
![Methyl 3-(6-butan-2-yl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate](/img/structure/B4639664.png)
![3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N~1~-{1-[(2,2,2-TRIFLUOROETHOXY)METHYL]-1H-PYRAZOL-4-YL}PROPANAMIDE](/img/structure/B4639670.png)
![N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-4-nitrobenzamide](/img/structure/B4639674.png)
![N-(3-chloro-4-fluorophenyl)-N'-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4639681.png)
![N-(2-bicyclo[2.2.1]heptanyl)propanamide](/img/structure/B4639688.png)
![N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-3,4-difluorobenzenesulfonamide](/img/structure/B4639693.png)
![1-[3-(4-tert-butylphenoxy)propyl]pyrrolidine](/img/structure/B4639701.png)

![N-{[8-methyl-2-(4-morpholinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]methyl}-2-(3-pyridinyloxy)-1-propanamine](/img/structure/B4639709.png)


![N-allyl-2-[(4-nitrobenzoyl)amino]benzamide](/img/structure/B4639723.png)
![5-methyl-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butyl]-1,2-oxazole-3-carboxamide](/img/structure/B4639740.png)
